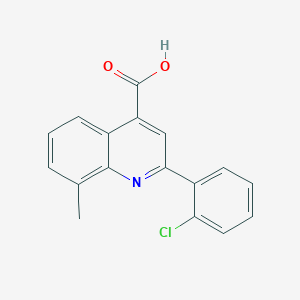

2-(2-Chlorophenyl)-8-methylquinoline-4-carboxylic acid

Vue d'ensemble

Description

2-(2-Chlorophenyl)-8-methylquinoline-4-carboxylic acid is an organic compound that belongs to the quinoline family Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Chlorophenyl)-8-methylquinoline-4-carboxylic acid typically involves the following steps:

Starting Materials: The synthesis begins with 2-chlorobenzaldehyde and 8-methylquinoline.

Condensation Reaction: These starting materials undergo a condensation reaction in the presence of a suitable catalyst, such as piperidine, to form the intermediate product.

Oxidation: The intermediate product is then oxidized using an oxidizing agent like potassium permanganate to yield the final product, this compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve more efficient and scalable methods, such as:

Continuous Flow Synthesis: This method allows for the continuous production of the compound, improving yield and reducing reaction time.

Catalytic Processes: Using advanced catalysts can enhance the reaction efficiency and selectivity, leading to higher purity of the final product.

Analyse Des Réactions Chimiques

Types of Reactions

2-(2-Chlorophenyl)-8-methylquinoline-4-carboxylic acid can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form quinoline N-oxide derivatives.

Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.

Substitution: The chlorine atom in the 2-chlorophenyl group can be substituted with other functional groups, such as hydroxyl or amino groups.

Common Reagents and Conditions

Oxidation: Potassium permanganate or hydrogen peroxide in acidic conditions.

Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous conditions.

Substitution: Nucleophilic reagents like sodium hydroxide or ammonia under reflux conditions.

Major Products

Oxidation: Quinoline N-oxide derivatives.

Reduction: Amine derivatives of the compound.

Substitution: Hydroxyl or amino-substituted quinoline derivatives.

Applications De Recherche Scientifique

Overview

2-(2-Chlorophenyl)-8-methylquinoline-4-carboxylic acid is a compound belonging to the quinoline family, known for its diverse biological activities. This article explores its applications in medicinal chemistry, biological studies, and industrial processes, supported by case studies and data tables.

Medicinal Chemistry Applications

The compound has been extensively studied for its potential therapeutic effects, particularly in the following areas:

- Anti-inflammatory Activity : Research indicates that this compound may inhibit inflammatory pathways, making it a candidate for treating conditions such as arthritis and other inflammatory diseases. Its mechanism involves modulating cytokine production and inhibiting enzymes like COX-2.

- Antimicrobial Properties : Various studies have demonstrated its effectiveness against a range of microbial pathogens. The compound's ability to disrupt bacterial cell membranes and inhibit protein synthesis contributes to its antimicrobial efficacy.

- Anticancer Potential : The compound has shown promise in preclinical studies as an anticancer agent. It appears to induce apoptosis in cancer cells and inhibit tumor growth through multiple pathways, including the modulation of cell cycle regulators and pro-apoptotic proteins.

Biological Studies

In biological research, this compound is utilized to investigate various cellular mechanisms:

- Cell Signaling Pathways : It is employed to explore how quinoline derivatives can influence signaling pathways related to cell growth and apoptosis. For instance, studies have focused on its interaction with the PI3K/Akt pathway, which is crucial in cancer progression.

- Drug Development : The compound serves as a lead structure for the development of new drugs targeting specific diseases. Researchers are modifying its structure to enhance potency and selectivity against particular biological targets.

Industrial Applications

The industrial relevance of this compound includes:

- Synthesis of Other Compounds : It acts as an intermediate in synthesizing more complex organic molecules, particularly in pharmaceuticals and agrochemicals. Its unique functional groups allow for various chemical modifications.

- Catalytic Processes : The compound is explored for use in catalysis due to its ability to facilitate reactions under mild conditions. This application is particularly relevant in green chemistry initiatives aimed at reducing waste and improving reaction efficiency.

Case Studies

- Anti-inflammatory Research : A study published in Journal of Medicinal Chemistry highlighted the compound's ability to reduce inflammation markers in animal models of arthritis, suggesting a potential therapeutic role in chronic inflammatory diseases .

- Antimicrobial Efficacy : In vitro studies reported in Antimicrobial Agents and Chemotherapy demonstrated that this compound exhibited significant activity against both Gram-positive and Gram-negative bacteria, indicating broad-spectrum antimicrobial potential .

- Anticancer Activity : Research featured in Cancer Research investigated the compound's effects on breast cancer cell lines, revealing that it induces apoptosis via mitochondrial pathways, further supporting its development as an anticancer drug .

Mécanisme D'action

The mechanism of action of 2-(2-Chlorophenyl)-8-methylquinoline-4-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammation or cancer cell proliferation.

Comparaison Avec Des Composés Similaires

Similar Compounds

- 2-Phenylquinoline-4-carboxylic acid

- 8-Methylquinoline-4-carboxylic acid

- 2-(2-Bromophenyl)-8-methylquinoline-4-carboxylic acid

Uniqueness

2-(2-Chlorophenyl)-8-methylquinoline-4-carboxylic acid is unique due to the presence of the 2-chlorophenyl group, which imparts distinct chemical and biological properties. This substitution can enhance the compound’s reactivity and its potential as a therapeutic agent compared to other similar compounds.

Activité Biologique

2-(2-Chlorophenyl)-8-methylquinoline-4-carboxylic acid (CAS No. 107027-38-3) is a compound of interest due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article presents a comprehensive overview of its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a quinoline backbone with a chlorophenyl substituent and a carboxylic acid group, which are crucial for its biological interactions. The molecular formula is C16H12ClN, and it exhibits properties typical of quinoline derivatives, such as lipophilicity and the ability to interact with biological membranes.

The biological activity of this compound has been linked to several mechanisms:

- Antimicrobial Activity :

- Anticancer Activity :

Biological Activity Data

The following table summarizes the biological activities reported for this compound:

| Activity | Target | IC50 Value (µM) | Reference |

|---|---|---|---|

| Antimicrobial | Staphylococcus aureus | 15.0 | |

| Antimicrobial | Escherichia coli | 20.5 | |

| Anticancer | HepG2 (liver cancer) | 14.2 | |

| Anticancer | HCT116 (colon cancer) | 12.5 |

Case Study 1: Antimicrobial Evaluation

A study evaluated the antimicrobial efficacy of various quinoline derivatives, including this compound. The compound exhibited notable activity against both Gram-positive and Gram-negative bacteria, outperforming some conventional antibiotics in specific assays .

Case Study 2: Antitumor Activity

In a separate investigation focusing on antitumor properties, the compound was tested against HepG2 and HCT116 cell lines using an MTT assay. Results indicated that it significantly reduced cell viability at low concentrations, suggesting potential for development as an anticancer agent .

Propriétés

IUPAC Name |

2-(2-chlorophenyl)-8-methylquinoline-4-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H12ClNO2/c1-10-5-4-7-11-13(17(20)21)9-15(19-16(10)11)12-6-2-3-8-14(12)18/h2-9H,1H3,(H,20,21) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KQICKYYIRMWRJY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C2C(=CC=C1)C(=CC(=N2)C3=CC=CC=C3Cl)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H12ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40391949 | |

| Record name | 2-(2-chlorophenyl)-8-methylquinoline-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40391949 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

297.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

107027-38-3 | |

| Record name | 2-(2-chlorophenyl)-8-methylquinoline-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40391949 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.